C14H11BrN2OS C14H11BrN2OS
Brand Name: Vulcanchem
CAS No.:
VCID: VC10967057
InChI: InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18)
SMILES: CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br
Molecular Formula: C14H11BrN2OS
Molecular Weight: 335.22 g/mol

C14H11BrN2OS

CAS No.:

Cat. No.: VC10967057

Molecular Formula: C14H11BrN2OS

Molecular Weight: 335.22 g/mol

* For research use only. Not for human or veterinary use.

C14H11BrN2OS -

Specification

Molecular Formula C14H11BrN2OS
Molecular Weight 335.22 g/mol
IUPAC Name 5-(4-bromophenyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18)
Standard InChI Key JCZLCEANRKKFEI-UHFFFAOYSA-N
SMILES CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br
Canonical SMILES CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br

Introduction

Structural Isomer 1: N-[(2-Bromophenyl)carbamothioyl]benzamide

Chemical Structure and Identification

N-[(2-Bromophenyl)carbamothioyl]benzamide (CAS 5391-29-7) features a benzamide backbone linked to a 2-bromophenyl group via a carbamothioyl bridge. The molecule’s architecture combines aromatic (benzamide and bromophenyl) and thioamide functionalities, which confer distinct electronic and steric properties . Its IUPAC name, N-[(2-bromophenyl)carbamothioyl]benzamide, reflects the substitution pattern, with the bromine atom positioned ortho to the carbamothioyl group.

Key Physical Properties

PropertyValue
Molecular weight335.22 g/mol
Molecular formulaC₁₄H₁₁BrN₂OS
Melting pointNot reported
SolubilityModerate in polar solvents

Synthesis and Reactivity

The compound is synthesized through a thiourea-forming reaction between benzoyl isothiocyanate and 2-bromoaniline. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane or tetrahydrofuran, yielding the product after recrystallization . The bromine substituent enhances electrophilic aromatic substitution reactivity, while the thioamide group participates in hydrogen bonding and metal coordination, making it a candidate for catalytic and biological studies .

Biological Activity and Applications

Preliminary studies suggest that the thioamide group in this compound may interact with biological targets such as enzymes or receptors. Its potential as a kinase inhibitor or antimicrobial agent remains under investigation, though no specific IC₅₀ values or mechanistic details have been published .

Structural Isomer 2: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole

Structural Features and Nomenclature

3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole (CAS 1427503-75-0) belongs to the azaindole family, characterized by a pyrrolopyridine core. The molecule incorporates a bromine atom at position 3, a methoxy group at position 4, and a phenylsulfanyl moiety at position 2. This arrangement creates a sterically congested environment, influencing its binding affinity in biological systems.

Key Physical Properties

PropertyValue
Molecular weight335.22 g/mol
Molecular formulaC₁₄H₁₁BrN₂OS
Melting point180–182°C (decomposes)
SolubilityLow in water; soluble in DMSO

Synthetic Methodology

A multi-step synthesis begins with 4-methoxy-2-phenylsulfanyl-7-azaindole, which undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The reaction’s selectivity for position 3 is attributed to the electron-donating effects of the methoxy group, which direct electrophilic substitution to the adjacent carbon. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–70% purity.

Mechanistic Insights and Applications

The compound’s azaindole core enables π–π stacking interactions with aromatic residues in enzyme active sites, while the bromine atom forms halogen bonds with electronegative atoms. These features make it a promising scaffold for kinase inhibition, particularly in cancer therapeutics. For example, analogues of this compound have demonstrated nanomolar IC₅₀ values against VEGFR2 and GSK-3β kinases.

Structural Isomer 3: 2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one

Key Physical Properties

PropertyValue
Molecular weight335.22 g/mol
Molecular formulaC₁₄H₁₁BrN₂OS
Melting point145–147°C
Density1.632 g/cm³

Synthesis and Reactivity

This compound is synthesized via a Mannich-type reaction between 1,2-benzothiazol-3(2H)-one, 3-bromoaniline, and formaldehyde in acetic acid. The reaction proceeds at 80°C for 12 hours, yielding a product that is recrystallized from ethanol. The methylene bridge between the benzothiazolone and aniline moieties introduces conformational flexibility, enabling interactions with biological targets .

Comparative Analysis of Isomers

Structural and Functional Differences

ParameterIsomer 1Isomer 2Isomer 3
Core structureBenzamide-thioureaAzaindoleBenzothiazolone
Key functional groupsThioamide, bromophenylBromine, methoxy, sulfanylBenzothiazolone, aniline
Biological activityKinase inhibition (potential)Kinase inhibition (confirmed)Anti-inflammatory (potential)

Synthetic Challenges

Isomer 1’s synthesis is straightforward but limited by the availability of benzoyl isothiocyanate. Isomer 2 requires precise temperature control to achieve regioselective bromination. Isomer 3’s Mannich reaction demands careful pH adjustment to prevent side product formation.

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